N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an isoxazole ring, a phenylmorpholine moiety, and an oxalamide linkage
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as an anti-inflammatory, analgesic, or antimicrobial agent.
Pharmacology: Investigation of its effects on various biological pathways and targets.
Chemical Biology: Use as a probe to study molecular interactions and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazol-4-carboxa piperidyl derivatives, have been reported to target the nucleoprotein of the influenza a virus .
Mode of Action
Similar compounds have been reported to act as potent antagonists of nucleoprotein accumulation in the nucleus . This suggests that N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide might interact with its targets and cause changes in protein accumulation, potentially affecting the life cycle of viruses.
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Synthesis of Phenylmorpholine Moiety: The phenylmorpholine moiety can be prepared by reacting phenylamine with epichlorohydrin, followed by cyclization with morpholine.
Coupling Reaction: The final step involves coupling the isoxazole ring and phenylmorpholine moiety with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as isoxazol-4-carboxa piperidyl derivatives.
Phenylmorpholine Derivatives: Compounds with phenylmorpholine moieties, such as certain analgesic and anti-inflammatory agents.
Uniqueness
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-18(19(25)21-17-8-12-27-22-17)20-9-4-5-10-23-11-13-26-16(14-23)15-6-2-1-3-7-15/h1-3,6-8,12,16H,4-5,9-11,13-14H2,(H,20,24)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAGUOOLUJXQHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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